
Perftoran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Perftoran, also known as this compound, is a useful research compound. Its molecular formula is C22F41N and its molecular weight is 1057.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blood Substitute in Acute Hypoxia
Perftoran has been extensively studied as a blood substitute, particularly in cases of acute posthemorrhagic anemia. Research indicates that it effectively improves oxygen delivery in situations where traditional blood products are unavailable. In a study involving cats with internal bleeding, this compound demonstrated significant clinical effectiveness, alleviating symptoms of severe hypoxia and improving overall survival rates .
Table 1: Clinical Effectiveness of this compound in Animal Models
Study Type | Subject | Condition | Outcome |
---|---|---|---|
Animal Study | 20 cats | Acute posthemorrhagic anemia | Improved oxygenation and survival rates |
Clinical Trials | 35,000 patients | Hemorrhagic shock | Promising therapeutic results |
Enhancement of Cancer Treatment
Recent studies have highlighted the role of this compound in enhancing the efficacy of chemotherapeutic agents. In particular, it has been shown to reduce resistance in lung cancer cells to carboplatin. The combination of this compound with carboplatin not only increased the cytotoxicity of the drug but also shifted cell death mechanisms from necrosis to apoptosis .
Table 2: Effects of this compound on Lung Cancer Cell Resistance
Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | MRP-2 Expression |
---|---|---|---|
Carboplatin alone | 35.4 | High | Elevated |
Carboplatin + this compound | 54.4 | Low | Decreased |
Cerebral Microvascular Effects
This compound's ability to enhance tissue oxygenation has been explored in cerebral microvascular studies. Its administration has been linked to improved pial arteriolar diameters and reduced ischemic cell death during hypoxic conditions in animal models . These findings suggest potential applications in treating conditions like stroke or traumatic brain injury.
Photodynamic Therapy Enhancement
In combination with indocyanine green photodynamic therapy, this compound has been found to increase phototoxicity while suppressing hypoxia-associated microRNAs that contribute to tumor growth . This dual application could lead to more effective cancer treatments by targeting both the tumor microenvironment and enhancing therapeutic efficacy.
Case Study: Hemorrhagic Shock Management
A notable case involved the use of this compound in patients experiencing hemorrhagic shock due to trauma. The compound was administered as part of a blood replacement strategy, leading to improved oxygen delivery and stabilization of vital signs within hours .
Case Study: Cancer Treatment Efficacy
In a clinical setting, patients with advanced lung cancer were treated with carboplatin and this compound. Results indicated a significant decrease in tumor size and improved patient outcomes compared to those receiving carboplatin alone .
Properties
CAS No. |
99752-82-6 |
---|---|
Molecular Formula |
C22F41N |
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1-[1,2,2,3,3,4,5,5,6,6-decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine |
InChI |
InChI=1S/C12F23N.C10F18/c13-1(10(29,30)31)2(14,15)5(20,21)9(28,6(22,23)3(1,16)17)36-11(32,33)7(24,25)4(18,19)8(26,27)12(36,34)35;11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 |
InChI Key |
IYVCXLAGSZWAEQ-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |
Key on ui other cas no. |
99752-82-6 |
Synonyms |
perftoran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.